4-Amino-4-(4-ethylphenyl)butanoic acid
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Overview
Description
4-Amino-4-(4-ethylphenyl)butanoic acid is an organic compound with the molecular formula C12H17NO2 It is a derivative of butanoic acid, featuring an amino group and an ethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-(4-ethylphenyl)butanoic acid can be achieved through several methods. One common approach involves the reaction of 4-ethylbenzaldehyde with nitromethane to form 4-ethyl-β-nitrostyrene. This intermediate is then subjected to catalytic hydrogenation to yield 4-ethylphenyl-2-nitropropane. Subsequent reduction of the nitro group and hydrolysis of the resulting amine yields this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-(4-ethylphenyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
4-Amino-4-(4-ethylphenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Amino-4-(4-ethylphenyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-4-phenylbutanoic acid
- 4-Amino-4-(4-methylphenyl)butanoic acid
- 4-Amino-4-(4-isopropylphenyl)butanoic acid
Uniqueness
4-Amino-4-(4-ethylphenyl)butanoic acid is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.
Properties
Molecular Formula |
C12H17NO2 |
---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-amino-4-(4-ethylphenyl)butanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-2-9-3-5-10(6-4-9)11(13)7-8-12(14)15/h3-6,11H,2,7-8,13H2,1H3,(H,14,15) |
InChI Key |
XBLRRHHVNYPYTJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(CCC(=O)O)N |
Origin of Product |
United States |
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